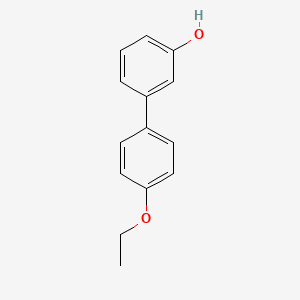

4-Ethoxy-3'-hydroxybiphenyl

Description

4-Ethoxy-3'-hydroxybiphenyl is a biphenyl derivative characterized by a hydroxyl group at the 3' position and an ethoxy group (-OCH2CH3) at the 4 position of the biphenyl scaffold. For instance, biphenyls with hydroxyl or alkoxy substituents, such as 4-phenylphenol (C12H10O) and 4-(ω-hydroxyalkyloxy)-4′-hydroxybiphenyl (HnHBP) , demonstrate the importance of substituent positioning and functional groups in determining phase behavior, crystallinity, and biochemical interactions.

Properties

IUPAC Name |

3-(4-ethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNMNCGSJCKCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .

Another method involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst. This reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Ethoxy-3’-hydroxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3’-hydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethoxy group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: 4-Ethoxy-3’-benzophenone.

Reduction: 4-Ethyl-3’-hydroxybiphenyl.

Substitution: 4-Substituted-3’-hydroxybiphenyl derivatives.

Scientific Research Applications

4-Ethoxy-3’-hydroxybiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate signaling pathways and enzymatic activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(ω-Hydroxyalkyloxy)-4′-hydroxybiphenyl (HnHBP)

- Substituents: Hydroxyalkyloxy (-O(CH2)nOH) at position 4 and -OH at 4'.

- Phase Behavior : Forms smectic liquid crystalline phases upon cooling, attributed to intermolecular hydrogen bonding and alkyl chain flexibility .

- Key Differences : The ethoxy group in 4-Ethoxy-3'-hydroxybiphenyl lacks a terminal hydroxyl, reducing hydrogen-bonding capacity compared to HnHBP. This likely limits liquid crystalline phase formation.

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1)

- Molecular Formula : C10H12O4

- Substituents : Ethoxy (-OCH2CH3) at position 4, hydroxyl (-OH) at position 3, and an acetic acid (-CH2COOH) side chain.

Ester Derivatives with High Structural Similarity

Ethyl 3'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-carboxylate (CAS 1262003-23-5)

- Similarity Score : 0.98 (vs. 4-Ethoxy-3'-hydroxybiphenyl) .

- Substituents : Ester (-COOEt) at position 4, hydroxyl (-OH) at 3', and methyl (-CH3) at 5'.

Data Tables

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Research Findings

Substituent Positioning: The 3' hydroxyl group in 4-Ethoxy-3'-hydroxybiphenyl may hinder enzymatic recognition compared to 2-hydroxybiphenyl, which is a substrate for 2-hydroxybiphenyl-3-monooxygenase .

Phase Behavior : Unlike HnHBP, which forms smectic phases due to terminal hydroxyl groups and flexible alkyl chains , the ethoxy group in 4-Ethoxy-3'-hydroxybiphenyl likely restricts liquid crystallinity.

Functional Group Impact : Esters (e.g., Ethyl 3'-hydroxy-5'-methyl-biphenyl-4-carboxylate) exhibit higher polarity and steric effects compared to ethoxy groups, altering solubility and reactivity .

Biological Activity

4-Ethoxy-3'-hydroxybiphenyl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethoxy-3'-hydroxybiphenyl features a biphenyl core substituted with an ethoxy group at the 4-position and a hydroxy group at the 3'-position. The presence of these functional groups influences its solubility, reactivity, and interactions with biological targets.

The biological activity of 4-Ethoxy-3'-hydroxybiphenyl can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological molecules, enhancing its interaction with proteins and nucleic acids.

- Lipophilicity : The ethoxy group increases the compound's lipophilicity, facilitating its penetration through lipid membranes, which is crucial for cellular uptake.

- Modulation of Signaling Pathways : By interacting with specific molecular targets, the compound can modulate signaling pathways involved in inflammation and oxidative stress responses.

Antioxidant Properties

Research indicates that 4-Ethoxy-3'-hydroxybiphenyl exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in vitro, suggesting potential therapeutic applications.

Anti-inflammatory Effects

Studies have shown that 4-Ethoxy-3'-hydroxybiphenyl may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in various cell lines, indicating a potential role in treating inflammatory conditions.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of biphenyl derivatives have highlighted the efficacy of compounds similar to 4-Ethoxy-3'-hydroxybiphenyl against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting that modifications to the biphenyl structure could enhance antibacterial activity .

Case Studies and Research Findings

- Antioxidant Activity Study : A study assessed the antioxidant capacity of various biphenyl derivatives, including 4-Ethoxy-3'-hydroxybiphenyl. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant potential.

- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with 4-Ethoxy-3'-hydroxybiphenyl reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures exposed to lipopolysaccharides (LPS), underscoring its anti-inflammatory capabilities.

- Antimicrobial Evaluation : A recent study evaluated the antibacterial effects of related compounds against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from biphenyl structures exhibited MIC values as low as 8 μg/mL, indicating promising antibacterial activity .

Comparative Analysis with Similar Compounds

The biological activity of 4-Ethoxy-3'-hydroxybiphenyl can be compared with other biphenyl derivatives:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Ethoxy-3'-hydroxybiphenyl | High | Moderate | Significant |

| 4-Methoxy-3'-hydroxybiphenyl | Moderate | Low | Moderate |

| 4-Hydroxy-3'-hydroxybiphenyl | Low | High | Low |

This table illustrates that while 4-Ethoxy-3'-hydroxybiphenyl shows promising activity across multiple biological domains, other derivatives may excel in specific areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.